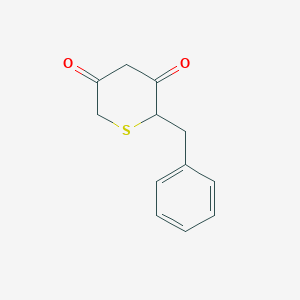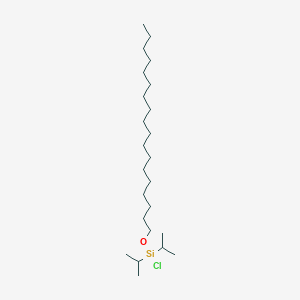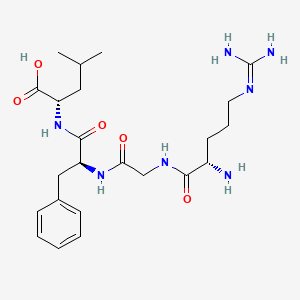![molecular formula C17H38N2O4Si B14250242 N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 390777-11-4](/img/structure/B14250242.png)
N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea is a chemical compound that combines the properties of both organic and inorganic materials. It features a heptyl group and a triethoxysilyl group connected through a urea linkage. This unique structure allows it to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic surfaces.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of heptylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent like toluene or dichloromethane. The reaction proceeds through the nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods
Industrial production of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.
Substitution: The heptyl group can participate in substitution reactions, although this is less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts like acids or bases can accelerate the condensation process.
Substitution: Various nucleophiles can be used for substitution reactions involving the heptyl group.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Siloxane-linked polymers.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with various substrates.
Industry: Utilized in coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mécanisme D'action
The mechanism of action of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The heptyl group provides hydrophobic interactions with organic polymers, enhancing adhesion and compatibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]urea
- N-(Triethoxysilylpropyl)urea
- 1-[3-(Triethoxysilyl)propyl]urea
Uniqueness
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its heptyl group, which provides additional hydrophobic interactions compared to other similar compounds. This enhances its effectiveness as a coupling agent, particularly in applications requiring strong adhesion between hydrophobic organic polymers and hydrophilic inorganic surfaces.
Propriétés
Numéro CAS |
390777-11-4 |
|---|---|
Formule moléculaire |
C17H38N2O4Si |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1-heptyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H38N2O4Si/c1-5-9-10-11-12-14-18-17(20)19-15-13-16-24(21-6-2,22-7-3)23-8-4/h5-16H2,1-4H3,(H2,18,19,20) |
Clé InChI |
AKSARAHOMRHBIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
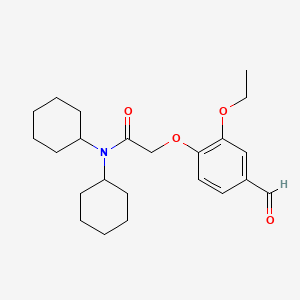
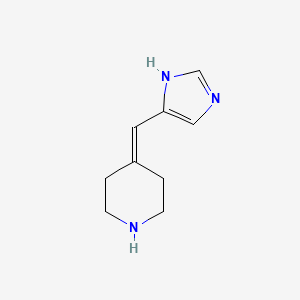
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
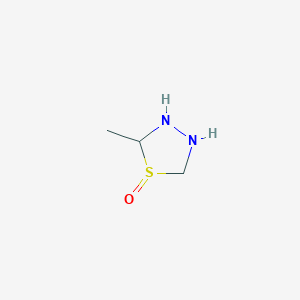
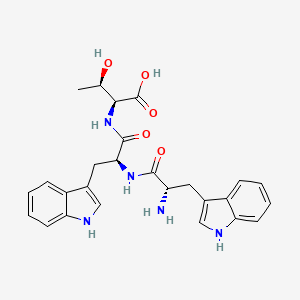
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
